2-[Bis(2-chloroethyl)amino]acetaldehyde
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Overview
Description
. This compound is characterized by the presence of two chloroethyl groups attached to an amino group, which is further connected to an acetaldehyde moiety. It is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of Acetaldehyde, 2-(bis(2-chloroethyl)amino)- involves the reaction of diethanolamine with thionyl chloride in chloroform . The reaction is carried out at low temperatures, typically between -4°C and 6°C, to control the reaction rate and prevent side reactions. After the addition of diethanolamine, the mixture is stirred at room temperature and then heated to 60-65°C to complete the reaction and precipitate the product. The product is then purified by recrystallization from anhydrous ethanol .
Chemical Reactions Analysis
Acetaldehyde, 2-(bis(2-chloroethyl)amino)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Acetaldehyde, 2-(bis(2-chloroethyl)amino)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential effects on biological systems, including its interactions with proteins and nucleic acids.
Mechanism of Action
The mechanism of action of Acetaldehyde, 2-(bis(2-chloroethyl)amino)- involves its interaction with cellular components. The chloroethyl groups can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to the formation of cross-links and subsequent disruption of cellular functions. This property makes it a potential candidate for use in chemotherapeutic agents, where it can target rapidly dividing cancer cells .
Comparison with Similar Compounds
Acetaldehyde, 2-(bis(2-chloroethyl)amino)- can be compared with other similar compounds, such as:
Acetaldehyde, bis(2-chloroethyl) acetal: This compound has a similar structure but lacks the amino group, making it less reactive towards nucleophiles.
Bis(2-chloroethyl)amine: This compound contains two chloroethyl groups attached to an amine, but it lacks the acetaldehyde moiety, resulting in different reactivity and applications.
Properties
CAS No. |
102585-22-8 |
---|---|
Molecular Formula |
C6H11Cl2NO |
Molecular Weight |
184.06 g/mol |
IUPAC Name |
2-[bis(2-chloroethyl)amino]acetaldehyde |
InChI |
InChI=1S/C6H11Cl2NO/c7-1-3-9(4-2-8)5-6-10/h6H,1-5H2 |
InChI Key |
DXUPIHNYYBFLCJ-UHFFFAOYSA-N |
SMILES |
C(CCl)N(CCCl)CC=O |
Canonical SMILES |
C(CCl)N(CCCl)CC=O |
102585-22-8 | |
Synonyms |
2-[bis(2-chloroethyl)amino]acetaldehyde |
Origin of Product |
United States |
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